N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoacetamide
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoacetamide is a synthetic acetamide derivative characterized by two key structural motifs: a benzodioxole group (benzo[d][1,3]dioxol-5-ylmethyl) and a 4-fluorophenyl-substituted piperazine ring. This compound’s synthesis typically involves coupling reactions between activated carbonyl intermediates and amines, as seen in analogous compounds .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4/c21-15-2-4-16(5-3-15)23-7-9-24(10-8-23)20(26)19(25)22-12-14-1-6-17-18(11-14)28-13-27-17/h1-6,11H,7-10,12-13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKHFFTUEKTHGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoacetamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is often introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.
Piperazine Ring Formation: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes.
Coupling Reactions: The final step involves coupling the benzo[d][1,3]dioxole moiety with the piperazine derivative using a suitable coupling reagent such as carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemical Synthesis
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoacetamide typically involves the reaction of benzo[d][1,3]dioxole derivatives with piperazine and acetamide moieties. The synthetic route often employs methods such as:
- Refluxing in solvents like acetonitrile.
- Column chromatography for purification.
- Recrystallization from suitable solvents to obtain pure compounds .
Anticonvulsant Activity
Research has demonstrated that derivatives of benzo[d][1,3]dioxole exhibit significant anticonvulsant properties. In a study involving a series of 5-substituted benzo[d][1,3]dioxole derivatives, certain compounds showed promising results in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. For instance, one compound exhibited an effective dose (ED50) of 9.8 mg/kg with a protective index comparable to established antiepileptic drugs .
Antitumor Activity
Preliminary studies suggest that compounds containing the benzo[d][1,3]dioxole structure may possess cytotoxic effects against various cancer cell lines. The presence of specific functional groups can enhance their interaction with biological targets, potentially leading to the development of new anticancer agents .
COX-II Inhibition
Recent investigations into the anti-inflammatory properties of similar compounds have indicated that they may act as selective inhibitors of cyclooxygenase II (COX-II), an enzyme involved in inflammatory processes. Such activity is critical in the context of diseases like arthritis and cancer .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoacetamide involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of neurotransmitter receptors, particularly those involved in the serotonin and dopamine systems. By binding to these receptors, the compound can influence the release and uptake of neurotransmitters, thereby affecting mood and behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of benzodioxole and fluorophenylpiperazine groups. Comparisons with related derivatives highlight the role of substituents on biological activity and physicochemical properties:
- Benzodioxole vs. Benzo[d]thiazole : Unlike antimicrobial acetamides with benzo[d]thiazole sulfonyl groups (e.g., compounds 47–50 in ), the target compound’s benzodioxole may reduce metabolic degradation but lacks direct antimicrobial activity .
- N-Substituents : Analogues with tert-butyl (4s) or adamantyl groups (4u in ) exhibit increased lipophilicity, which may enhance blood-brain barrier penetration, a critical factor for CNS-active drugs .
Pharmacological and Metabolic Insights
- Receptor Binding: Piperazine-containing compounds often target dopamine D2/D3 or serotonin receptors. The fluorophenyl group in the target compound may enhance binding affinity compared to non-halogenated analogues (e.g., 4p with methoxyphenyl) .
- Metabolic Stability: The benzodioxole group is prone to oxidative metabolism, leading to hydroxylated metabolites (as observed in compound4 in ). This contrasts with non-benzodioxole derivatives (e.g., SW-C165), which may exhibit longer half-lives .
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoacetamide is a compound of significant interest in pharmacology and medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that combines a benzo[d][1,3]dioxole moiety with a piperazine ring and an acetamide group. This unique arrangement is believed to contribute to its biological properties.
Antidepressant Activity
Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. For instance, studies have shown that derivatives with piperazine structures can enhance serotonin receptor activity, which is crucial for mood regulation .
Antipsychotic Effects
The compound has also been evaluated for antipsychotic properties. In vivo studies demonstrate that it may modulate dopaminergic pathways, potentially offering therapeutic benefits for conditions like schizophrenia. The presence of the fluorophenyl group is thought to enhance the binding affinity to dopamine receptors .
Anti-inflammatory Properties
In vitro assays have indicated that this compound possesses anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity may be linked to its ability to interfere with NF-kB signaling pathways, which are central to inflammatory responses.
The biological activity of this compound can be attributed to several mechanisms:
- Serotonin Receptor Modulation : Enhances serotonin levels in the synaptic cleft.
- Dopamine Receptor Interaction : Acts as an antagonist at D2 receptors, reducing psychotic symptoms.
- Cytokine Inhibition : Reduces the production of inflammatory cytokines through NF-kB pathway modulation.
Case Study 1: Antidepressant Efficacy
A study published in Pharmacology Biochemistry and Behavior investigated the antidepressant effects of related compounds in a forced swim test model. Results showed a significant reduction in immobility time, indicating enhanced mood-related behaviors.
Case Study 2: Antipsychotic Potential
In another study focusing on the antipsychotic potential of similar compounds, researchers observed that administration led to decreased hyperactivity in amphetamine-induced models. The findings suggest a promising avenue for treating psychosis with fewer side effects compared to traditional antipsychotics .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
